molecular formula C21H22O4 B4925507 (6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate

(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate

Cat. No.: B4925507
M. Wt: 338.4 g/mol
InChI Key: IWEBQDXWXCHTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate is a chemical compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core with an oxo group at the 6-position and an ester linkage to 2-ethylhexanoate. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core. This can be achieved through a visible light-mediated synthesis, where (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers are used as starting materials. The reaction is carried out in the presence of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at room temperature, with blue light-emitting diodes (LEDs) as the light source .

Once the benzo[c]chromene core is synthesized, it is then esterified with 2-ethylhexanoic acid. This esterification reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature, and the product is purified through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the 2-ethylhexanoate group to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on phosphodiesterase II (PDE2) is achieved through binding to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides such as cAMP and cGMP. This leads to increased levels of these signaling molecules, which can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique ester linkage to 2-ethylhexanoate, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-3-5-8-14(4-2)20(22)24-15-11-12-17-16-9-6-7-10-18(16)21(23)25-19(17)13-15/h6-7,9-14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEBQDXWXCHTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.